molecular formula C19H27ClN2O3S B7172524 N-[[1-[(2-chlorophenyl)methyl]piperidin-4-yl]methyl]-2-(1,1-dioxothiolan-3-yl)acetamide

N-[[1-[(2-chlorophenyl)methyl]piperidin-4-yl]methyl]-2-(1,1-dioxothiolan-3-yl)acetamide

Cat. No.: B7172524
M. Wt: 398.9 g/mol
InChI Key: PAQBCWLYNFLCPY-UHFFFAOYSA-N
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Description

N-[[1-[(2-chlorophenyl)methyl]piperidin-4-yl]methyl]-2-(1,1-dioxothiolan-3-yl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a piperidine ring, a chlorophenyl group, and a dioxothiolan moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.

Properties

IUPAC Name

N-[[1-[(2-chlorophenyl)methyl]piperidin-4-yl]methyl]-2-(1,1-dioxothiolan-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27ClN2O3S/c20-18-4-2-1-3-17(18)13-22-8-5-15(6-9-22)12-21-19(23)11-16-7-10-26(24,25)14-16/h1-4,15-16H,5-14H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAQBCWLYNFLCPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)CC2CCS(=O)(=O)C2)CC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[1-[(2-chlorophenyl)methyl]piperidin-4-yl]methyl]-2-(1,1-dioxothiolan-3-yl)acetamide typically involves multiple steps. The process begins with the preparation of the piperidine ring, followed by the introduction of the chlorophenyl group through a Friedel-Crafts alkylation reaction. The final step involves the formation of the dioxothiolan moiety and its attachment to the acetamide group under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-[[1-[(2-chlorophenyl)methyl]piperidin-4-yl]methyl]-2-(1,1-dioxothiolan-3-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can replace the chlorophenyl group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide are employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-[[1-[(2-chlorophenyl)methyl]piperidin-4-yl]methyl]-2-(1,1-dioxothiolan-3-yl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Researchers investigate its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[[1-[(2-chlorophenyl)methyl]piperidin-4-yl]methyl]-2-(1,1-dioxothiolan-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

    N-[[1-[(2-chlorophenyl)methyl]piperidin-4-yl]methyl]-2-(1,1-dioxothiolan-3-yl)acetamide: shares similarities with other piperidine-based compounds and those containing chlorophenyl or dioxothiolan groups.

Uniqueness

  • The unique combination of the piperidine ring, chlorophenyl group, and dioxothiolan moiety distinguishes this compound from others. Its specific structure imparts unique chemical and biological properties, making it a valuable subject for research and development.

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